Technical Guide: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Technical Guide: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS Number: 1228014-35-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key building block in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. This document outlines its chemical properties, synthesis, and its role in drug discovery, focusing on its application in the development of Janus kinase (JAK) inhibitors.
Chemical and Physical Properties
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound belonging to the 7-azaindole family. The introduction of a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen makes it a versatile intermediate for various coupling reactions in medicinal chemistry.
Table 1: Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1228014-35-4 | [1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 297.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [2] |
| Storage | Room temperature | [1] |
Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined empirically.
Synthesis
The synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is typically achieved in a two-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
Step 1: Bromination of 1H-pyrrolo[2,3-b]pyridine to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine
A common precursor to the title compound is 4-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-7-azaindole.
Experimental Protocol: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine [3]
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Materials: 1H-pyrrolo[2,3-b]pyridine-7-oxide, tetramethylammonium bromide, methanesulfonic anhydride (Ms₂O), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), water.
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Procedure:
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Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in DMF.
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Cool the mixture to 0°C.
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Add methanesulfonic anhydride (2.0 eq) in small portions while maintaining the temperature at 0°C.
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Stir the reaction mixture for 1 hour at 0°C, then for 4 hours at room temperature.
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Dilute the reaction with water and adjust the pH to 7 with solid NaOH.
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Add more water to induce precipitation.
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Keep the suspension at 5°C for 1 hour.
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Collect the precipitate by filtration, wash with ice-water, and dry under vacuum over P₂O₅.
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Expected Yield: ~56%
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Characterization Data for 4-bromo-1H-pyrrolo[2,3-b]pyridine:
Step 2: Boc-Protection of 4-bromo-1H-pyrrolo[2,3-b]pyridine
The second step involves the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.
General Experimental Protocol: Boc-Protection of an Amine
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Materials: 4-bromo-1H-pyrrolo[2,3-b]pyridine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine, DMAP), and a solvent (e.g., dichloromethane, THF).
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Procedure:
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Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine in the chosen solvent.
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Add the base to the solution.
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Add Boc₂O (typically 1.1-1.5 equivalents) to the reaction mixture.
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Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and unreacted Boc₂O.
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The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
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Workflow for the Synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Caption: Synthetic workflow for the target compound.
Application in Drug Discovery: A Building Block for JAK Inhibitors
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile starting material for the synthesis of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, differentiation, and apoptosis.[4][5][6] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers.[4][6]
Simplified JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade.
Role in the Synthesis of JAK Inhibitors
The 4-bromo-1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore in several potent JAK inhibitors. The bromine atom at the C4 position provides a handle for introducing various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the fine-tuning of potency and selectivity against different JAK isoforms. The Boc-protected nitrogen facilitates these transformations and can be deprotected in a later step if required.
Experimental Workflow: Synthesis of a JAK Inhibitor Core
The following workflow illustrates how tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be utilized in the synthesis of a generic JAK inhibitor scaffold.
Caption: General workflow for JAK inhibitor synthesis.
Conclusion
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its utility in the construction of potent and selective JAK inhibitors highlights its importance in modern drug discovery and development. The synthetic routes and workflows provided in this guide offer a foundation for researchers to utilize this compound in their pursuit of novel therapeutics targeting the JAK-STAT signaling pathway and other relevant biological targets.
References
- 1. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
